
2-Ethoxycarbonyl-1-methylpyridinium Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Ethoxycarbonyl-1-methylpyridinium Iodide typically involves the reaction of 2-chloropyridine with ethyl chloroformate and methyl iodide. The reaction is carried out in a dry solvent, such as acetone, under controlled temperature and stirring conditions . The product is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
2-Ethoxycarbonyl-1-methylpyridinium Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Condensation Reactions: It is used in the formation of esters, amides, and other derivatives from carboxylic acids.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Ethoxycarbonyl-1-methylpyridinium Iodide has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and interactions involving pyridinium derivatives.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Ethoxycarbonyl-1-methylpyridinium Iodide involves its interaction with nucleophiles and electrophiles in chemical reactions. The compound’s pyridinium ring acts as an electron-withdrawing group, facilitating various substitution and condensation reactions. The iodide ion serves as a leaving group, making the compound reactive under suitable conditions .
Comparación Con Compuestos Similares
2-Ethoxycarbonyl-1-methylpyridinium Iodide can be compared with other pyridinium derivatives, such as:
2-Chloro-1-methylpyridinium Iodide:
2-Ethoxycarbonyl-1-methylpyridinium Chloride: Similar in structure but with a chloride ion instead of iodide, it exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and research .
Propiedades
Fórmula molecular |
C9H12INO2 |
|---|---|
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
ethyl 1-methylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-12-9(11)8-6-4-5-7-10(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KFQACWOGZLKWSA-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CC=CC=[N+]1C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
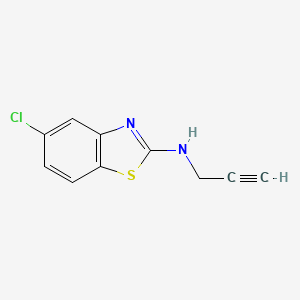

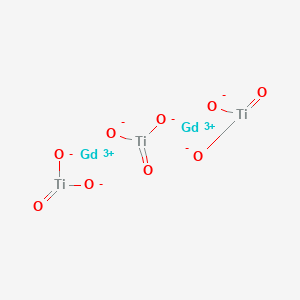
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)

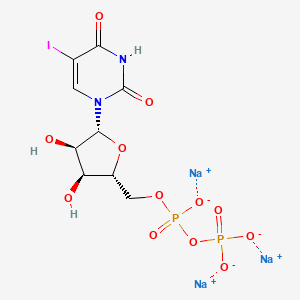
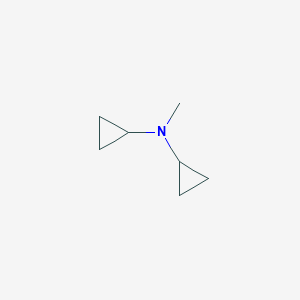
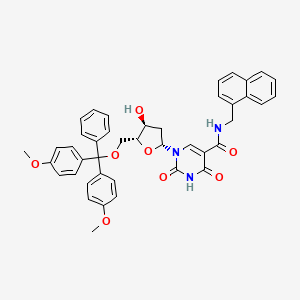
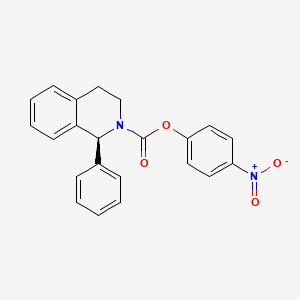
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
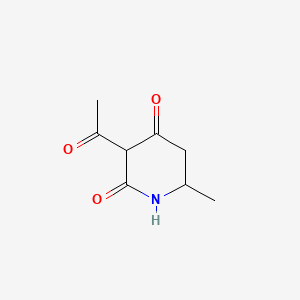
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
